Silvestrol aglycone (enantiomer)

Description

BenchChem offers high-quality Silvestrol aglycone (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silvestrol aglycone (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

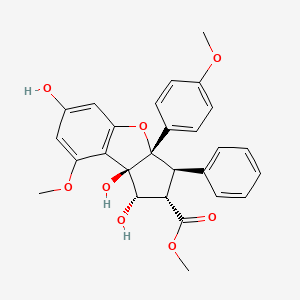

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,2S,3R,3aS,8bR)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLOONIBWUNKDH-DSVANHEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Stereochemical Identity of Silvestrol Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the enantiomer of silvestrol (B610840) aglycone. Silvestrol, a natural product isolated from the plants of the Aglaia genus, is a potent inhibitor of protein translation initiation and has garnered significant interest for its anticancer properties. The complex stereochemistry of silvestrol and its aglycone is crucial for its biological activity. This document details the key experimental methodologies and data used to determine the structure of this class of molecules, with a focus on the enantiomeric form of the aglycone.

Introduction to Silvestrol and its Aglycone

Silvestrol is a member of the rocaglate family of natural products, characterized by a cyclopenta[b]benzofuran core. It is a glycoside, meaning it has a sugar-like moiety, in this case a dioxanyloxy group, attached to the core structure. The "aglycone" of silvestrol refers to the core cyclopenta[b]benzofuran structure without this dioxanyloxy substituent. The naturally occurring form is (-)-silvestrol. Its enantiomer, which is not found in nature and must be synthesized, is (+)-silvestrol. Consequently, the corresponding aglycones are also enantiomers.

The absolute stereochemistry of natural silvestrol was first established through extensive spectroscopic studies and confirmed by an X-ray diffraction study of its di-p-bromobenzoate derivative.[1] The total synthesis of (-)-silvestrol has been successfully achieved, further confirming its structure. While detailed experimental data for the specific structure elucidation of the synthetic (+)-enantiomer of the aglycone is not extensively published, the principles and methods are identical to those used for the natural product. The key differentiating factor for the enantiomer is its opposite optical rotation.

Experimental Protocols for Structure Elucidation

The structure elucidation of a complex molecule like silvestrol aglycone, particularly its synthetic enantiomer, relies on a combination of spectroscopic and analytical techniques. The general workflow involves synthesis, purification, and then structural characterization.

Chemical Synthesis

The total synthesis of the silvestrol aglycone core is a multi-step process. A common strategy involves a photochemical [3+2] cycloaddition to construct the cyclopenta[b]benzofuran core.

Illustrative Key Synthetic Step: Photochemical [3+2] Cycloaddition

-

A solution of a 3-hydroxyflavone (B191502) precursor and a cinnamate (B1238496) derivative in a suitable solvent (e.g., dichloromethane) is prepared.

-

The solution is irradiated with a high-pressure mercury lamp at room temperature for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the cycloadduct, which is a key intermediate for the aglycone core.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons. For the enantiomer of silvestrol aglycone, the NMR chemical shifts would be identical to the natural aglycone.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Chiral Analysis

Optical Rotation: This is a critical measurement to distinguish between enantiomers. The enantiomer of natural silvestrol aglycone will exhibit an equal but opposite specific rotation value.

Chiral High-Performance Liquid Chromatography (HPLC): This technique is used to separate the enantiomers and confirm enantiomeric purity. The two enantiomers will have different retention times on a chiral stationary phase.

Quantitative Data

The following tables summarize the expected spectroscopic data for the silvestrol aglycone core, based on published data for silvestrol and its analogues.[2]

Table 1: Representative ¹H NMR Data for the Silvestrol Aglycone Core

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.0 | d | ~7.0 |

| H-2 | ~3.9 | dd | ~14.0, 7.0 |

| H-3 | ~4.3 | d | ~14.0 |

| H-5 | ~6.5 | d | ~1.8 |

| H-7 | ~6.4 | d | ~1.8 |

| H-2', 6' | ~7.1 | d | ~9.0 |

| H-3', 5' | ~6.7 | d | ~9.0 |

| H-2'', 6'' | ~6.8 | m | |

| H-3'', 4'', 5'' | ~7.1 | m | |

| OMe-8 | ~3.8 | s | |

| OMe-4' | ~3.7 | s | |

| CO₂Me | ~3.6 | s |

Note: These are approximate values based on related structures. Exact values can vary based on solvent and specific substitution patterns.

Table 2: Representative ¹³C NMR Data for the Silvestrol Aglycone Core

| Position | Chemical Shift (δ, ppm) |

| C-1 | ~79 |

| C-2 | ~50 |

| C-3 | ~55 |

| C-3a | ~102 |

| C-4 | ~160 |

| C-4a | ~110 |

| C-5 | ~95 |

| C-6 | ~160 |

| C-7 | ~98 |

| C-8 | ~157 |

| C-8a | ~110 |

| C-8b | ~93 |

| C-1' | ~127 |

| C-2', 6' | ~130 |

| C-3', 5' | ~114 |

| C-4' | ~159 |

| C-1'' | ~137 |

| C-2'', 6'' | ~128 |

| C-3'', 5'' | ~128 |

| C-4'' | ~127 |

| OMe-8 | ~56 |

| OMe-4' | ~55 |

| CO₂Me | ~52 |

| C=O | ~172 |

Note: These are approximate values based on related structures.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of silvestrol aglycone and the primary signaling pathway it inhibits.

Caption: Logical workflow for the synthesis and structure elucidation of silvestrol aglycone enantiomer.

Caption: Simplified signaling pathway showing the inhibition of eIF4A helicase by silvestrol aglycone.

Conclusion

The structure elucidation of the enantiomer of silvestrol aglycone follows a well-established path of chemical synthesis followed by rigorous spectroscopic and chiral analysis. While the spectroscopic data (NMR and MS) for both enantiomers are identical, their chiroptical properties are opposite. A thorough understanding of these analytical techniques is paramount for the development of silvestrol-based therapeutics, as the specific stereochemistry is intrinsically linked to biological function. This guide provides the foundational knowledge for researchers and professionals working with this important class of natural product derivatives.

References

The Enantioselective Synthesis of Silvestrol Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways to the enantiomer of silvestrol (B610840) aglycone, a core component of the potent anticancer natural product, (-)-silvestrol. The synthesis of this complex cyclopenta[b]benzofuran has been a significant challenge, addressed by multiple research groups. This document will focus on the seminal total syntheses developed by the research groups of Porco and Rizzacasa, which established a foundation for the synthesis of silvestrol and its analogues. The core strategy in these syntheses involves a biomimetic [3+2] photocycloaddition to construct the key tricyclic core, followed by the strategic installation of the dioxanyl moiety.

Overview of Synthetic Strategies

The total synthesis of (-)-silvestrol, and by extension its aglycone, has been achieved through convergent strategies. The primary approach, employed by both the Porco and Rizzacasa groups, hinges on a biomimetic [3+2] photocycloaddition reaction between a 3-hydroxyflavone (B191502) derivative and a cinnamate (B1238496) ester to form the characteristic cyclopenta[b]benzofuran core.[1][2] The enantioselectivity is achieved through the use of chiral auxiliaries or enantioselective catalysis in the formation of key intermediates.

The key steps in these syntheses are:

-

Synthesis of the 3-Hydroxyflavone Precursor: Preparation of a suitably substituted 3-hydroxyflavone which acts as the 1,3-dipole precursor in the photocycloaddition.

-

[3+2] Photocycloaddition: A light-mediated cycloaddition to form the bridged bicyclic intermediate.[3]

-

α-Ketol Rearrangement: Base- or acid-mediated rearrangement of the bicyclic intermediate to afford the desired cyclopenta[b]benzofuran core.

-

Stereoselective Reduction: Reduction of a ketone functionality on the core to establish the correct stereochemistry of the hydroxyl group.

-

Synthesis of the 1,4-Dioxane (B91453) Moiety: Preparation of the chiral dioxane fragment, often derived from carbohydrates like D-glucose.[4]

-

Mitsunobu Coupling: Attachment of the 1,4-dioxane moiety to the cyclopenta[b]benzofuran core.[2][4]

-

Deprotection: Removal of protecting groups to yield the final natural product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of the silvestrol aglycone and its subsequent conversion to (-)-silvestrol, drawing from the methodologies of Porco and Rizzacasa.

Table 1: Synthesis of the Cyclopenta[b]benzofuran Core

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Ref. |

| [3+2] Photocycloaddition (Porco) | 3-Hydroxyflavone derivative, Methyl cinnamate | hν (350 nm), PhH, rt, 18 h | Bicyclic adduct | 75 | 5:1 | [5] |

| [3+2] Photocycloaddition (Rizzacasa) | 3-Hydroxyflavone derivative, Methyl cinnamate | hν (Pyrex filter), CH2Cl2, rt, 24 h | Bicyclic adduct | Not reported separately | Major endo | [6][7] |

| α-Ketol Rearrangement (Porco) | Bicyclic adduct | KHMDS, THF, -78 °C to rt, 1 h | Cyclopenta[b]benzofuranone | 85 | - | [5] |

| α-Ketol Rearrangement (Rizzacasa) | Bicyclic adduct | DBU, CH2Cl2, rt, 1 h | Cyclopenta[b]benzofuranone | 80 (over 2 steps) | - | [6][7] |

| Stereoselective Reduction (Porco) | Cyclopenta[b]benzofuranone | L-Selectride®, THF, -78 °C, 1 h | (-)-Silvestrol Aglycone Precursor | 95 | >20:1 | [5] |

| Stereoselective Reduction (Rizzacasa) | Cyclopenta[b]benzofuranone | NaBH4, CeCl3·7H2O, MeOH, 0 °C | (-)-Silvestrol Aglycone Precursor | 92 | 10:1 | [6][7] |

Table 2: Completion of the Total Synthesis of (-)-Silvestrol

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Ref. |

| Mitsunobu Coupling (Porco) | (-)-Silvestrol Aglycone Precursor, Dioxane alcohol | PPh3, DIAD, THF, 0 °C to rt, 12 h | Protected (-)-Silvestrol | 78 | [5] |

| Mitsunobu Coupling (Rizzacasa) | (-)-Silvestrol Aglycone Precursor, Dioxane alcohol | PPh3, DEAD, THF, 0 °C to rt | Protected (-)-Episilvestrol | 65 | [6][8] |

| Deprotection (Porco) | Protected (-)-Silvestrol | DDQ, CH2Cl2/H2O (18:1), rt, 1 h | (-)-Silvestrol | 85 | [5] |

| Deprotection (Rizzacasa) | Protected (-)-Episilvestrol | TBAF, THF, rt | (-)-Episilvestrol | 89 | [6][8] |

Experimental Protocols

Key Experiment 1: [3+2] Photocycloaddition (General Procedure)

This protocol is a generalized representation based on the work of Porco and Rizzacasa.[5][6][7]

-

A solution of the 3-hydroxyflavone derivative (1.0 equiv) and methyl cinnamate (1.5-2.0 equiv) in a suitable solvent (e.g., benzene (B151609) or dichloromethane) is prepared in a quartz or Pyrex reaction vessel.

-

The solution is deoxygenated by bubbling argon or nitrogen through it for at least 30 minutes.

-

The reaction mixture is irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) at room temperature for 18-24 hours, or until TLC analysis indicates consumption of the starting material.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic adduct.

Key Experiment 2: α-Ketol Rearrangement (Base-Mediated)

This protocol is based on the methods employed by both Porco and Rizzacasa.[5][6][7]

-

To a solution of the bicyclic adduct (1.0 equiv) in anhydrous THF or dichloromethane (B109758) at -78 °C (or room temperature, depending on the base) is added a solution of a base (e.g., KHMDS or DBU, 1.1-1.5 equiv) dropwise.

-

The reaction mixture is stirred at the same temperature for a specified time (e.g., 1 hour) and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the cyclopenta[b]benzofuranone.

Key Experiment 3: Mitsunobu Coupling

This protocol describes the general procedure for the crucial coupling of the aglycone with the dioxane moiety.[5][6][9]

-

To a solution of the (-)-silvestrol aglycone precursor (1.0 equiv), the dioxane alcohol (1.2-1.5 equiv), and triphenylphosphine (B44618) (PPh3, 1.5-2.0 equiv) in anhydrous THF at 0 °C is added a solution of an azodicarboxylate (e.g., DIAD or DEAD, 1.5-2.0 equiv) in THF dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the protected silvestrol derivative.

Mandatory Visualizations

Synthetic Pathway Diagrams

Caption: Overview of the Porco group's synthetic strategy for (-)-silvestrol.

Caption: Rizzacasa's synthetic approach to (-)-episilvestrol.

Signaling Pathway Diagram

Silvestrol exerts its potent anticancer effects by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein translation.[10][11] By inhibiting eIF4A, silvestrol disrupts the assembly of the eIF4F complex, leading to a global reduction in protein synthesis, with a preferential effect on the translation of mRNAs with complex 5'-untranslated regions, many of which encode oncoproteins. This ultimately impacts downstream signaling pathways crucial for cancer cell survival and proliferation, such as the AKT/mTOR and ERK1/2 pathways.[11][12]

Caption: Silvestrol's mechanism of action via inhibition of eIF4A.

References

- 1. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective synthesis of the complex rocaglate (-)-silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis of (-)-episilvestrol and (-)-silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biomimetic Total Synthesis – Rizzacasa Group [rizzacasa.chemistry.unimelb.edu.au]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Mechanism of Action of Silvestrol Aglycone (Enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silvestrol, a natural product isolated from the Aglaia species, has garnered significant attention for its potent anticancer and antiviral activities. Its mechanism of action is primarily attributed to the inhibition of the DEAD-box RNA helicase eIF4A, a critical component of the translation initiation machinery. This technical guide focuses on the aglycone of Silvestrol and the stereochemical importance of its core structure, particularly highlighting the activity of the natural (-) enantiomer. While direct comparative studies on the enantiomers of Silvestrol aglycone are limited in publicly available literature, the vast body of research on Silvestrol strongly indicates that the biological activity resides exclusively in the (-) enantiomer. This document synthesizes the current understanding of the mechanism of action, presents quantitative data for related compounds, provides detailed experimental protocols for key assays, and visualizes the critical pathways and workflows.

Introduction

Protein synthesis is a fundamental cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer. The initiation phase of translation is a key regulatory checkpoint, and the eIF4F complex, which includes the eIF4A RNA helicase, plays a pivotal role. eIF4A unwinds complex secondary structures in the 5' untranslated regions (5' UTRs) of mRNAs, facilitating ribosome scanning and initiation of translation. Certain mRNAs, particularly those encoding oncoproteins and cell cycle regulators, possess highly structured 5' UTRs and are consequently more dependent on eIF4A activity. This dependency presents a therapeutic window for targeting cancer cells.

Silvestrol and its aglycone belong to the rocaglate family of natural products. They act as molecular clamps, stabilizing the interaction between eIF4A and RNA in an ATP-independent manner. This action effectively sequesters eIF4A, preventing it from participating in the eIF4F complex and inhibiting the translation of eIF4A-dependent mRNAs. Crucially, the biological activity of rocaglates is highly dependent on their stereochemistry. For Silvestrol, the natural (-) enantiomer is the active form.

Mechanism of Action: Inhibition of eIF4A

The primary molecular target of the active (-) enantiomer of Silvestrol aglycone is the eukaryotic initiation factor 4A (eIF4A). The mechanism of inhibition can be broken down into the following key steps:

-

Binding to the eIF4A-RNA Complex: Unlike competitive inhibitors that bind to the active site, (-) Silvestrol aglycone acts as an interfacial inhibitor. It binds to a transient pocket formed by both eIF4A and a bound RNA molecule. This binding stabilizes a conformation of eIF4A that is tightly clamped onto the RNA.

-

ATP-Independent Clamping: This clamping action is independent of ATP hydrolysis, a key feature that distinguishes it from the normal catalytic cycle of the helicase. By locking eIF4A onto the RNA, it prevents the enzyme from unwinding the 5' UTR and scanning for the start codon.

-

Sequestration of eIF4A: The formation of the stable ternary complex (eIF4A-RNA-Silvestrol aglycone) effectively sequesters eIF4A, depleting the pool of available helicase for productive translation initiation.

-

Selective Inhibition of Translation: This leads to a selective inhibition of the translation of mRNAs with long, complex 5' UTRs, which are highly dependent on eIF4A activity. Many of these mRNAs encode proteins crucial for cancer cell proliferation and survival, such as cyclins, and anti-apoptotic proteins like Mcl-1 and Bcl-2.

The stereochemistry of the cyclopenta[b]benzofuran core is critical for this interaction. The (+) enantiomer is reported to be inactive, indicating a highly specific binding orientation within the eIF4A-RNA interface that cannot be achieved by the mirror image molecule.

Signaling Pathway

Caption: Mechanism of translation initiation inhibition by (-)-Silvestrol Aglycone.

Quantitative Data

| Compound | Assay | Cell Line / System | IC50 / EC50 (nM) | Reference |

| (-)-Silvestrol | Cytotoxicity | LNCaP (prostate cancer) | ~1-7 | [1] |

| (-)-Silvestrol | Cytotoxicity | MDA-MB-231 (breast cancer) | ~60 | [2] |

| (-)-Silvestrol | Cytotoxicity | PC-3 (prostate cancer) | ~60 | [2] |

| Silvestrol aglycone | Protein Translation (myc-LUC) | Cancer cells | 10 | [3] |

| Silvestrol aglycone | Protein Translation (tub-LUC) | Cancer cells | 200 | [3] |

| Silvestrol aglycone | Proliferation | MDA-MB-231 | 20 ± 10 | [3] |

Note: It is widely accepted that the (+) enantiomer of Silvestrol and related rocaglates are inactive, implying their IC50/EC50 values would be significantly higher, likely in the micromolar range or greater.

Experimental Protocols

In Vitro Translation Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Workflow Diagram:

Caption: Workflow for the in vitro translation assay.

Detailed Protocol:

-

Preparation of Krebs-2 Extract: Prepare a cell-free extract from Krebs-2 ascites cells capable of supporting cap-dependent translation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

-

Krebs-2 cell extract

-

Bicistronic reporter mRNA (e.g., 10 ng/µL)

-

Reaction buffer (final concentrations: 30 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1.5 mM ATP, 0.1 mM GTP, 0.6 mM CTP, 10 mM dipotassium (B57713) creatine (B1669601) phosphate, 80 µg/mL creatine kinase, and 0.04 mM amino acid mix).

-

Varying concentrations of (-)-Silvestrol aglycone, (+)-Silvestrol aglycone, or vehicle control (DMSO).

-

-

Incubation: Incubate the reaction mixtures at 30°C for 1 hour.

-

Luminometry: Measure the Firefly (cap-dependent) and Renilla (IRES-mediated, internal control) luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each concentration. Normalize the results to the vehicle control and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a non-linear regression model.

eIF4A-RNA Binding Assay (Fluorescence Polarization)

This assay measures the binding of eIF4A to a fluorescently labeled RNA oligomer in the presence and absence of the test compound.

Logical Relationship Diagram:

Caption: Principle of the Fluorescence Polarization (FP) assay for eIF4A inhibition.

Detailed Protocol:

-

Reagents:

-

Purified recombinant human eIF4A1.

-

Fluorescently labeled RNA oligomer (e.g., 5'-FAM-(AG)8-3').

-

Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP).

-

Test compounds: (-)-Silvestrol aglycone and (+)-Silvestrol aglycone.

-

-

Assay Setup: In a 384-well, low-volume, black, round-bottom plate, add the reagents in the following order:

-

Binding buffer.

-

Test compound at various concentrations.

-

eIF4A1 (e.g., final concentration of 2 µM).

-

Fluorescently labeled RNA (e.g., final concentration of 10 nM).

-

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).

-

Data Analysis: Plot the change in fluorescence polarization (in millipolarization units, mP) against the concentration of the test compound. The concentration at which 50% of the maximal polarization change is observed (EC50) can be determined.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of (-)-Silvestrol aglycone, (+)-Silvestrol aglycone, or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot cell viability against compound concentration and determine the IC50 value.

Conclusion

The (-) enantiomer of Silvestrol aglycone represents a potent and specific inhibitor of the eIF4A RNA helicase. Its mechanism of action, involving the stabilization of the eIF4A-RNA complex, leads to the selective inhibition of translation of mRNAs with complex 5' UTRs, many of which are key drivers of oncogenesis. The stereospecificity of this interaction underscores the precise molecular recognition required for its biological activity. While further studies directly comparing the enantiomers of the aglycone are warranted to provide definitive quantitative data, the existing body of research on Silvestrol provides a robust framework for understanding its mechanism and for the continued development of rocaglate-based therapeutics. The experimental protocols detailed herein provide a foundation for researchers to further investigate the activity of these and other eIF4A inhibitors.

References

The Enantiomer of Silvestrol Aglycone: An Inquiry into Its Biological Activity

While silvestrol (B610840) and its analogues have garnered significant attention in cancer research for their potent biological activities, a comprehensive analysis of the biological profile of the enantiomer of silvestrol aglycone remains conspicuously absent from publicly available scientific literature. Extensive searches for quantitative data, experimental protocols, and detailed mechanistic studies concerning this specific stereoisomer have not yielded any specific results. However, the existing body of research on silvestrol and its related compounds consistently underscores the critical role of stereochemistry in their biological function, strongly suggesting that the enantiomer of silvestrol aglycone is likely devoid of the significant cytotoxic and protein synthesis inhibitory effects observed in its naturally occurring counterpart.

Silvestrol is a complex natural product belonging to the rocaglate family, which are known for their potent anticancer properties. The core structure of these molecules, a cyclopenta[b]benzofuran, possesses multiple chiral centers, giving rise to various stereoisomers. The naturally occurring and biologically active form is (-)-silvestrol.

The Decisive Role of Stereochemistry

Research into the synthesis and biological evaluation of various silvestrol analogues has consistently demonstrated that the specific three-dimensional arrangement of atoms is paramount for their activity. Studies have shown that alterations to the stereochemistry of the core structure lead to a dramatic reduction or complete loss of biological function. This high degree of stereospecificity implies that the cellular targets of these compounds have binding pockets that are exquisitely sensitive to the molecule's shape. It is therefore highly probable that the enantiomer of silvestrol aglycone, being a mirror image of the core structure, would be unable to effectively bind to these targets and elicit a biological response.

The Established Biological Activity of Silvestrol

To understand the likely inactivity of the silvestrol aglycone enantiomer, it is crucial to consider the well-documented biological activity of silvestrol itself. Silvestrol is a potent inhibitor of protein synthesis, a fundamental process for cell growth and proliferation, particularly in rapidly dividing cancer cells.

Mechanism of Action: Targeting the eIF4F Complex

Silvestrol exerts its cytotoxic effects by targeting the eukaryotic initiation factor 4F (eIF4F) complex, a key player in the initiation of cap-dependent translation. Specifically, silvestrol has been shown to bind to the RNA helicase eIF4A, a subunit of the eIF4F complex. This binding event clamps eIF4A onto mRNA, preventing it from unwinding the 5' untranslated region (UTR) of messenger RNAs, which is a critical step for the ribosome to initiate translation. By stalling this process, silvestrol effectively shuts down the production of many proteins that are essential for cancer cell survival and proliferation.

The intricate binding of silvestrol to the eIF4A-RNA complex is highly dependent on its specific stereochemical configuration. It is this precise "lock-and-key" fit that is believed to be absent in its enantiomer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway affected by silvestrol and a general workflow for assessing the cytotoxicity of such compounds. It is important to reiterate that these are based on studies of silvestrol, as no such data exists for its aglycone enantiomer.

Caption: Signaling pathway of Silvestrol's inhibitory action on protein synthesis.

Caption: General experimental workflow for evaluating the cytotoxicity of a compound.

Conclusion

A Technical Guide to Silvestrol Aglycone: Mechanism and Analysis of Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Silvestrol (B610840) aglycone, an analogue of the natural product Silvestrol, and its role as a potent inhibitor of protein synthesis. We will explore its specific molecular mechanism targeting the translation initiation factor eIF4A, present quantitative data on its activity, and provide detailed protocols for key experimental procedures used in its characterization. While an enantiomer of Silvestrol aglycone is commercially available, published comparative studies on its biological activity are scarce[1]. Therefore, this guide focuses on the well-characterized, biologically active form analogous to the natural (-)-Silvestrol.

Mechanism of Action: Targeting the eIF4A RNA Helicase

Silvestrol and its analogues are members of the flavagline family of natural products, which exhibit significant anti-cancer activity by inhibiting translation initiation[2]. Their primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.

The Role of eIF4A in Cap-Dependent Translation

In eukaryotic cells, the majority of protein synthesis begins with a process called cap-dependent translation initiation. This process requires the assembly of the eIF4F complex at the 5' cap structure of messenger RNA (mRNA). The eIF4F complex consists of three main proteins:

-

eIF4E: The cap-binding protein.

-

eIF4G: A large scaffolding protein.

-

eIF4A: An RNA helicase that unwinds complex secondary structures in the 5' untranslated region (5' UTR) of mRNAs, which is essential for the 43S preinitiation complex to scan and locate the start codon[3].

The helicase activity of eIF4A is crucial for the translation of a subset of mRNAs, particularly those with long, structured 5' UTRs. Many of these mRNAs encode proteins that are critical for cell growth, proliferation, and survival, such as oncoproteins (e.g., Myc) and anti-apoptotic factors (e.g., Mcl-1)[2][4][5].

Silvestrol Aglycone as a Molecular Clamp

Silvestrol and its aglycone do not inhibit the ATPase or helicase activity of eIF4A in a conventional manner. Instead, they function as sophisticated molecular clamps. Silvestrol acts as a chemical inducer of dimerization, forcing an engagement between eIF4A and RNA[2][4]. It binds to eIF4A and increases its affinity for mRNA, effectively locking the helicase onto the RNA strand[6].

This action sequesters the limited pool of free eIF4A, preventing its recycling and incorporation into new eIF4F complexes[4]. The stalled eIF4A on the mRNA creates a roadblock that inhibits the scanning of the ribosome. The ultimate result is a potent and selective inhibition of the translation of mRNAs that are highly dependent on eIF4A activity, while having a minimal effect on the translation of "housekeeping" genes with simple 5' UTRs[2][5].

Quantitative Analysis of Inhibitory Activity

The potency of Silvestrol and its aglycone has been quantified in various cellular and cell-free systems. The data highlights their high efficacy, particularly in cancer cell lines where the translation machinery is often dysregulated.

| Compound | Assay Type | System / Cell Line | Measured Activity | Reference |

| Silvestrol aglycone | Luciferase Reporter | Cancer Cells | EC₅₀: 10 nM (myc-LUC) | [1][7][8] |

| Silvestrol aglycone | Luciferase Reporter | Cancer Cells | EC₅₀: 200 nM (tub-LUC) | [1][7][8] |

| Silvestrol aglycone | Cell Proliferation | MDA-MB-231 (Breast Cancer) | E₅₀: 20 ± 10 nM (72h) | [1] |

| Silvestrol | Protein Synthesis | MDA-MB-231, PC-3 (Prostate) | IC₅₀: ~60 nM (1h) | [2] |

| Silvestrol | Cytotoxicity | Various Cancer Lines | IC₅₀: 1 - 7 nM | [9] |

| Silvestrol | Cell Viability | U251 (Glioblastoma) | IC₅₀: 22.88 nM (24h) | [3] |

| Silvestrol | Cell Viability | U87 (Glioblastoma) | IC₅₀: 13.15 nM (24h) | [3] |

Experimental Protocols

Characterizing the activity of eIF4A inhibitors like Silvestrol aglycone involves specific biochemical and cellular assays. Below are detailed methodologies for three key experiments.

Protocol 1: Cellular Dual-Luciferase Reporter Assay

This assay is used to assess the selective inhibition of mRNAs with structured 5' UTRs in a cellular context. A firefly luciferase (FLuc) reporter driven by a complex 5' UTR (e.g., from the myc oncogene) is compared to a Renilla luciferase (RLuc) reporter driven by a simple 5' UTR (e.g., from β-globin or tubulin).

Methodology:

-

Cell Culture and Transfection: Plate human cancer cells (e.g., MDA-MB-231) in a 96-well plate to achieve 70-80% confluency on the day of transfection. Co-transfect cells with two plasmids: one expressing FLuc under the control of a complex 5' UTR and another constitutively expressing RLuc.

-

Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of Silvestrol aglycone (e.g., 0.1 nM to 1 µM) or a DMSO vehicle control.

-

Incubation: Incubate the treated cells for a defined period (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells using a passive lysis buffer according to the manufacturer's protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).

-

Luciferase Activity Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a luminometer to sequentially measure FLuc and RLuc activity. The instrument will first inject the FLuc substrate and measure the signal, then inject a quench/RLuc substrate solution and measure the second signal.

-

Data Analysis: Calculate the FLuc/RLuc ratio for each well. Normalize this ratio to the vehicle control. Plot the normalized ratios against the inhibitor concentration and use a non-linear regression model to determine the EC₅₀ value. A lower EC₅₀ for the FLuc reporter compared to the RLuc reporter indicates selectivity.

Protocol 2: In Vitro Translation (IVT) Assay

This cell-free assay directly measures the effect of an inhibitor on protein synthesis using a cell lysate (e.g., rabbit reticulocyte lysate or Krebs-2 extract) and an exogenously added reporter mRNA.

Methodology:

-

Prepare IVT Reaction Mix: On ice, prepare a master mix containing the cell-free extract, an amino acid mixture (lacking methionine), and RNase inhibitors.

-

Add mRNA and Inhibitor: To individual reaction tubes, add the reporter mRNA (e.g., 4 ng/µL of capped Firefly Luciferase mRNA)[5]. Then, add Silvestrol aglycone at various final concentrations or a DMSO vehicle control.

-

Initiate Translation: Transfer the tubes to a 30°C water bath and start the reaction by adding ³⁵S-Methionine (for autoradiography) or by proceeding directly if using a luciferase reporter.

-

Incubation: Allow the translation reaction to proceed for 60-90 minutes[10].

-

Stop Reaction & Analysis:

-

For Luciferase: Stop the reaction by placing it on ice. Measure luciferase activity using a luminometer as described in Protocol 3.1.

-

For ³⁵S-Methionine: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the newly synthesized, radiolabeled proteins by SDS-PAGE and autoradiography.

-

-

Data Analysis: For luciferase data, normalize the signal to the DMSO control and calculate IC₅₀ values. For autoradiography, quantify band intensity to determine the extent of inhibition.

Protocol 3: Polysome Profiling

This technique provides a global snapshot of translational activity within a cell by separating mRNAs based on the number of attached ribosomes using sucrose (B13894) gradient ultracentrifugation. A decrease in heavy polysomes and an increase in the 80S monosome peak indicates an inhibition of translation initiation.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., 80-90% confluent in 15-cm dishes) with Silvestrol aglycone or DMSO for the desired time[11].

-

Stall Translation: Add cycloheximide (B1669411) (final concentration 100 µg/mL) directly to the culture medium and incubate for 5-15 minutes at 37°C to "freeze" ribosomes on the mRNA[12][13][14].

-

Cell Harvest: Place dishes on ice and wash twice with ice-cold PBS containing 100 µg/mL cycloheximide. Scrape and pellet the cells by centrifugation.

-

Lysis: Lyse the cell pellet in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors. Incubate on ice.

-

Clarify Lysate: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet nuclei and mitochondria. The supernatant contains the polysomes[14].

-

Sucrose Gradient Ultracentrifugation: Carefully load the cytoplasmic lysate onto a pre-formed linear sucrose gradient (e.g., 15-50%)[12]. Centrifuge at high speed (e.g., 36,000 rpm) for 3 hours at 4°C in a swinging-bucket rotor (e.g., Beckman SW41 Ti)[12].

-

Fractionation and Analysis: Puncture the bottom of the centrifuge tube and collect fractions while continuously measuring the absorbance at 254 nm using a UV detector. The resulting profile will show peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes. A shift from the polysome region to the 80S monosome peak in inhibitor-treated cells indicates a block in translation initiation.

Conclusion

Silvestrol aglycone is a powerful and specific inhibitor of protein synthesis. By clamping the eIF4A helicase onto mRNA, it selectively blocks the translation of genes with complex 5' UTRs, which are frequently dysregulated in cancer. The quantitative data underscores its nanomolar potency. The experimental protocols detailed herein—reporter assays, in vitro translation, and polysome profiling—provide a robust framework for researchers to investigate its mechanism of action and explore its potential as both a valuable research tool and a scaffold for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silvestrol aglycone | 960365-65-5 [chemicalbook.com]

- 8. ebiohippo.com [ebiohippo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Polysome Profiling Analysis [bio-protocol.org]

- 12. dirusciolab.com [dirusciolab.com]

- 13. Polysome Profiling Analysis [en.bio-protocol.org]

- 14. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

Silvestrol Aglycone (Enantiomer) Targeting eIF4A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of silvestrol (B610840) aglycone, a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), and its potential as a therapeutic agent. We delve into the stereospecificity of its interaction with eIF4A, presenting available quantitative data on its biological activity. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using Graphviz visualizations to offer a clear and comprehensive understanding of the science underpinning this promising molecule.

Introduction

Eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in the initiation of cap-dependent translation.[1][2] It is a subunit of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[1][2] The primary function of eIF4A is to unwind complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs, thereby facilitating the scanning of the 43S pre-initiation complex to the start codon.[1] Dysregulation of eIF4A activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

Silvestrol is a natural product belonging to the rocaglate family of compounds that has demonstrated potent anticancer activity.[3] It exerts its biological effect by targeting eIF4A and clamping it onto polypurine-rich RNA sequences, thereby stalling translation initiation.[3] This guide focuses on the aglycone of silvestrol and the critical role of its stereochemistry in eIF4A inhibition. While direct comparative data for the enantiomers of silvestrol aglycone is limited in the readily available literature, studies on the parent compound, silvestrol, and other rocaglates consistently demonstrate that the naturally occurring (-)-enantiomer is significantly more active than the synthetic (+)-enantiomer. This suggests a highly stereospecific interaction with the eIF4A-RNA complex.

Quantitative Data

The following tables summarize the available quantitative data for silvestrol and its aglycone. It is important to note that specific IC50 values for the individual enantiomers of silvestrol aglycone are not extensively reported in the reviewed literature. However, the data for silvestrol and other rocaglates strongly indicate that the biological activity resides predominantly in the natural (-)-enantiomer.

| Compound | Assay | Target/Cell Line | Activity | Reference |

| Silvestrol Aglycone | myc-LUC Translation Inhibition | In vitro | EC50 = 10 nM | |

| Silvestrol | Protein Synthesis Inhibition | HeLa cells | IC50 ≈ 3 nM | [4] |

| (+)-Silvestrol (Enantiomer) | Protein Synthesis Inhibition | HeLa cells | IC50 ≈ 30 nM | [4] |

| Silvestrol | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 ≈ 3 nM | [5] |

| Silvestrol | Cytotoxicity | T47D (Breast Cancer) | IC50 ≈ 1 nM | [5] |

| Silvestrol | Antiviral Activity | MERS-CoV | EC50 = 1.3 nM | [6] |

| Silvestrol | Antiviral Activity | HCoV-229E | EC50 = 3 nM | [6] |

Mechanism of Action

Silvestrol and its aglycone function as interfacial inhibitors. They bind to the complex formed between eIF4A and RNA, effectively "clamping" the helicase onto the mRNA strand. This action prevents the normal translocation of eIF4A along the mRNA, thus inhibiting the unwinding of secondary structures in the 5' UTR. Consequently, the 43S pre-initiation complex is unable to scan the mRNA to locate the start codon, leading to a global shutdown of cap-dependent translation. The preference for polypurine sequences within the mRNA is a key determinant of the activity of many rocaglates.

Experimental Protocols

Enantioselective Synthesis of Silvestrol Aglycone

The enantioselective synthesis of the silvestrol core, which constitutes the aglycone, has been achieved through various strategies. A key step often involves an enantioselective [3+2] photocycloaddition of a 3-hydroxyflavone (B191502) derivative with a cinnamate (B1238496) ester, catalyzed by a chiral Brønsted acid.

Simplified Synthetic Outline:

-

Preparation of the 3-hydroxyflavone precursor: This involves the synthesis of a suitably protected 3-hydroxyflavone with the desired substitution pattern on the aromatic rings.

-

Enantioselective [3+2] Photocycloaddition: The 3-hydroxyflavone is irradiated with UV light in the presence of a dipolarophile (e.g., methyl cinnamate) and a chiral catalyst (e.g., a TADDOL derivative) to induce a cycloaddition reaction, forming the cyclopenta[b]benzofuran core with high enantioselectivity.

-

Diastereoselective Reduction: The resulting cycloadduct is then subjected to a diastereoselective reduction of a ketone functionality to yield the desired stereochemistry at the newly formed stereocenter.

-

Deprotection: Finally, removal of the protecting groups yields the enantiomerically pure silvestrol aglycone.

For a detailed synthetic procedure, please refer to the work by Porco Jr. et al. (2007).[7]

eIF4A RNA Helicase Assay

This assay measures the ability of a compound to inhibit the RNA unwinding activity of eIF4A. A common method involves a fluorescence-based assay.

Materials:

-

Recombinant human eIF4A protein

-

Fluorescently labeled RNA duplex (e.g., with a fluorophore like Cy3 on one strand and a quencher on the complementary strand)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

Test compound (Silvestrol aglycone enantiomers)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, and the fluorescently labeled RNA duplex in the wells of a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant eIF4A to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity in each well using a plate reader. Unwinding of the RNA duplex separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Translation Inhibition Assay

This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system. A common approach utilizes a rabbit reticulocyte lysate or a human cell-free extract system and a reporter mRNA (e.g., luciferase).[8][9][10]

Materials:

-

Rabbit reticulocyte lysate or human cell-free translation system

-

Reporter mRNA (e.g., capped Firefly luciferase mRNA)

-

Amino acid mixture (containing unlabeled amino acids)

-

[35S]-Methionine (for radioactive detection) or Luciferase assay reagent (for luminescent detection)

-

Test compound (Silvestrol aglycone enantiomers)

-

Nuclease-free water

Procedure:

-

Set up the in vitro translation reactions in microcentrifuge tubes on ice. Each reaction should contain the cell-free lysate, amino acid mixture, and reporter mRNA.

-

Add the test compound at various concentrations to the reaction tubes. Include a vehicle control.

-

If using radioactive detection, add [35S]-Methionine to each reaction.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

For radioactive detection:

-

Stop the reaction by adding an equal volume of SDS-PAGE sample buffer.

-

Analyze the translated proteins by SDS-PAGE and autoradiography.

-

Quantify the band intensities to determine the level of protein synthesis.

-

-

For luminescent detection:

-

Add the luciferase assay reagent to each reaction according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Calculate the percentage of inhibition of translation for each compound concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, T47D)

-

Complete cell culture medium

-

Test compound (Silvestrol aglycone enantiomers)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Shake the plate gently for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway

Caption: Cap-dependent translation initiation pathway and the inhibitory action of Silvestrol Aglycone on eIF4A.

Experimental Workflow: In Vitro Translation Inhibition Assay

Caption: Workflow for determining the in vitro translation inhibitory activity of Silvestrol Aglycone enantiomers.

Conclusion

Silvestrol aglycone represents a promising scaffold for the development of novel anticancer therapeutics targeting the translation initiation factor eIF4A. The pronounced stereospecificity of its interaction highlights the importance of enantioselective synthesis in maximizing therapeutic efficacy. The provided experimental protocols and visualizations serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of silvestrol aglycone and its derivatives. Future studies should focus on elucidating the precise quantitative differences in the biological activities of the individual enantiomers of the aglycone to fully understand its structure-activity relationship and guide the design of next-generation eIF4A inhibitors.

References

- 1. Frontiers | Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers [frontiersin.org]

- 2. Cap-dependent eukaryotic initiation factor-mRNA interactions probed by cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.ru [2024.sci-hub.ru]

- 5. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of the complex rocaglate (-)-silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. In vitro research method for screening inhibitors of protein translation [norecopa.no]

- 11. benchchem.com [benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

A Technical Deep Dive: Unraveling the Core Differences Between Silvestrol and its Aglycone Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of natural product-derived anticancer agents, silvestrol (B610840) has emerged as a potent inhibitor of protein synthesis with significant therapeutic potential. This rocaglate, isolated from plants of the Aglaia genus, exhibits a unique chemical architecture, characterized by a complex cyclopenta[b]benzofuran core and a distinctive dioxanyl ring. Understanding the structure-activity relationship of silvestrol is paramount for the development of novel therapeutics. This technical guide provides an in-depth comparison of silvestrol and its foundational core, the silvestrol aglycone (a rocaglamide (B1679497) derivative), focusing on their fundamental chemical, biological, and mechanistic differences.

Core Structural Differences

The primary structural distinction between silvestrol and its aglycone lies in the presence of a 1,4-dioxanyl moiety at the C6 position of the benzofuran (B130515) ring in silvestrol. The silvestrol aglycone, a rocaglamide, lacks this bulky and stereochemically complex side chain. This fundamental difference in their molecular architecture profoundly influences their biological activity.

Comparative Biological Activity

The addition of the dioxanyloxy group to the rocaglamide core dramatically enhances the cytotoxic and antiviral potency of silvestrol.[1][2][3] This is evident from the significantly lower half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values observed for silvestrol across various cancer cell lines and viral assays compared to its aglycone counterparts.

| Compound | Cell Line/Virus | Assay | IC50/EC50 (nM) | Reference |

| Silvestrol | MDA-MB-231 (Breast Cancer) | Protein Synthesis Inhibition | ~60 | [4] |

| LNCaP (Prostate Cancer) | Protein Synthesis Inhibition | ~60 | [4] | |

| Acute Myeloid Leukemia (AML) | Cytotoxicity | 2.7 - 3.8 | [5] | |

| Chronic Lymphocytic Leukemia (CLL) | Cytotoxicity (LC50) | 6.9 | [6] | |

| MERS-CoV | Antiviral | 1.3 | [7] | |

| HCoV-229E | Antiviral | 3 | [7] | |

| Silvestrol Aglycone (Rocaglamide) | Acute Myeloid Leukemia (AML) | Cytotoxicity | ~2-fold less potent than silvestrol | [8] |

| CR-31-B (-) (Synthetic Rocaglate) | HCoV-229E | Antiviral | 1.74 | [1] |

| MERS-CoV | Antiviral | 1.59 | [1] | |

| ZIKV | Antiviral | 1.13 | [1] |

Mechanism of Action: Targeting the eIF4A RNA Helicase

Both silvestrol and its aglycone exert their biological effects by targeting the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase essential for cap-dependent translation initiation.[2][4] They act as molecular clamps, stabilizing the interaction between eIF4A and specific mRNA transcripts, thereby stalling the scanning of the 43S preinitiation complex and inhibiting protein synthesis.[2][4]

The enhanced potency of silvestrol is attributed to the interactions of its dioxanyloxy group, which likely provides additional binding affinity and specificity for the eIF4A-RNA complex.[1] This leads to a more profound and sustained inhibition of translation, particularly of mRNAs with structured 5'-untranslated regions (5'-UTRs), which are often associated with oncogenes.[4]

References

- 1. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Total Synthesis of (±)–Rocaglamide via Oxidation-Initiated Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 7. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Silvestrol Aglycone (enantiomer)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols relevant to the study of Silvestrol (B610840) aglycone (enantiomer), a potential inhibitor of the eukaryotic initiation factor 4A (eIF4A). The protocols are based on established methodologies for characterizing eIF4A inhibitors, such as the natural product silvestrol.

Introduction

Silvestrol and its analogs are a class of natural products that have garnered significant interest for their potent anticancer activity. Their mechanism of action involves the inhibition of the DEAD-box RNA helicase eIF4A, a key component of the translation initiation machinery.[1][2] By clamping eIF4A onto specific mRNA transcripts, these compounds stall ribosome loading and selectively inhibit the translation of proteins with long, structured 5'-untranslated regions, many of which are oncogenes.[2][3][4]

The enantiomer of silvestrol aglycone is a synthetic analog designed to explore the stereochemical requirements for eIF4A inhibition and to potentially improve the therapeutic index. The following protocols provide a framework for the in vitro characterization of this compound.

Mechanism of Action: Inhibition of Translation Initiation

Silvestrol and related compounds function as interfacial inhibitors, forming a ternary complex with eIF4A and polypurine-rich RNA sequences.[3] This action effectively stalls the helicase activity of eIF4A, preventing the unwinding of secondary structures in the 5'-UTR of mRNAs. This leads to a global reduction in cap-dependent translation, with a preferential effect on mRNAs encoding oncoproteins such as KRAS.[3] The inhibition of protein synthesis ultimately triggers apoptotic pathways in cancer cells.[5][6]

References

- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol | PLOS One [journals.plos.org]

- 5. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Cell-Based Assay Design for Stereochemical Evaluation of Silvestrol Aglycone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silvestrol (B610840), a natural product isolated from the Aglaia genus, is a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] By clamping eIF4A onto mRNA, Silvestrol stalls the initiation of translation, a critical step in protein synthesis.[2] This mechanism of action leads to the preferential inhibition of the translation of mRNAs with complex 5' untranslated regions, many of which encode oncoproteins.[3] Consequently, Silvestrol exhibits significant anti-cancer activity, inducing apoptosis and inhibiting proliferation in a wide range of cancer cell lines.[4][5][6]

The complex molecular structure of Silvestrol, which includes a cyclopenta[b]benzofuran core and a dioxanyloxy sugar moiety, possesses multiple stereocenters.[7] Structure-activity relationship studies have revealed that the stereochemistry of the core is critical for its biological activity.[8] This suggests that the individual enantiomers of Silvestrol's core structure, the Silvestrol aglycone, are likely to exhibit differential cytotoxic and eIF4A inhibitory activities.

These application notes provide a comprehensive framework for designing and conducting cell-based assays to evaluate and compare the biological activities of the enantiomers of Silvestrol aglycone. The following protocols detail methods for assessing cytotoxicity, induction of apoptosis, and the impact on a key downstream signaling pathway.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized to facilitate direct comparison between the Silvestrol aglycone enantiomers. The following tables provide a structured format for presenting key results.

Table 1: Cytotoxicity of Silvestrol Aglycone Enantiomers

| Compound | Cell Line | Assay Duration (hours) | IC₅₀ (nM) |

| (+) - Silvestrol Aglycone | e.g., MDA-MB-231 | 48 | |

| (-) - Silvestrol Aglycone | e.g., MDA-MB-231 | 48 | |

| (+) - Silvestrol Aglycone | e.g., LNCaP | 48 | |

| (-) - Silvestrol Aglycone | e.g., LNCaP | 48 | |

| Silvestrol (Control) | e.g., MDA-MB-231 | 48 | |

| Silvestrol (Control) | e.g., LNCaP | 48 |

Table 2: Induction of Apoptosis by Silvestrol Aglycone Enantiomers

| Compound (Concentration) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | e.g., MDA-MB-231 | ||

| (+) - Silvestrol Aglycone | e.g., MDA-MB-231 | ||

| (-) - Silvestrol Aglycone | e.g., MDA-MB-231 | ||

| Silvestrol (Control) | e.g., MDA-MB-231 |

Table 3: Western Blot Analysis of Key Signaling Proteins

| Compound (Concentration) | Cell Line | Relative Mcl-1 Expression (normalized to loading control) | Relative Cleaved PARP Expression (normalized to loading control) |

| Vehicle Control | e.g., MDA-MB-231 | 1.0 | 1.0 |

| (+) - Silvestrol Aglycone | e.g., MDA-MB-231 | ||

| (-) - Silvestrol Aglycone | e.g., MDA-MB-231 | ||

| Silvestrol (Control) | e.g., MDA-MB-231 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 breast cancer, LNCaP prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Silvestrol aglycone enantiomers and Silvestrol (as a positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the Silvestrol aglycone enantiomers and Silvestrol in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Silvestrol aglycone enantiomers and Silvestrol

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of the Silvestrol aglycone enantiomers and Silvestrol (determined from the MTT assay) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Silvestrol aglycone enantiomers and Silvestrol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells in 6-well plates with the desired concentrations of the compounds for 24 hours. Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Caption: Experimental workflow for comparing the bioactivity of Silvestrol aglycone enantiomers.

References

- 1. Silvestrol and episilvestrol, potential anticancer rocaglate derivatives from Aglaia silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol | PLOS One [journals.plos.org]

- 3. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Silvestrol Aglycone (Enantiomer) in Cancer Cell Line Studies

To the Valued Researcher,

Our comprehensive search for scientific literature detailing the specific application and effects of Silvestrol aglycone (enantiomer) in cancer cell line studies has yielded no publicly available research data, experimental protocols, or established signaling pathways. While the parent compound, Silvestrol, and its natural aglycone are well-documented, specific studies on this particular enantiomer are not present in the reviewed scientific literature.

The stereochemistry of molecules like Silvestrol and its derivatives is known to be critical for their biological activity. Therefore, data from Silvestrol or its natural aglycone cannot be directly extrapolated to its enantiomer.

We encourage the research community to investigate the potential of Silvestrol aglycone (enantiomer) and publish their findings to contribute to the collective understanding of this compound's bioactivity.

Below, we provide a generalized framework and hypothetical protocols based on the known activities of the closely related compound, Silvestrol. These are intended to serve as a starting point for investigation, not as an established guide.

Hypothetical Area of Investigation

Based on the known mechanism of Silvestrol, a primary area of investigation for its aglycone enantiomer would be the inhibition of protein translation via its interaction with the eukaryotic initiation factor 4A (eIF4A).

General Experimental Workflow

The following diagram outlines a general workflow for characterizing the anticancer effects of a novel compound like Silvestrol aglycone (enantiomer).

Caption: General workflow for cancer cell line studies.

Hypothetical Signaling Pathway

The diagram below illustrates the known signaling pathway of Silvestrol, which could serve as a hypothetical basis for investigating the mechanism of its aglycone enantiomer.

Caption: Hypothetical signaling pathway for investigation.

Suggested Initial Experimental Protocols

Note: These are generalized protocols and will require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of Silvestrol aglycone (enantiomer) (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: Treat cells with Silvestrol aglycone (enantiomer) at concentrations around the determined IC50 value for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Mcl-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

We hope this generalized guidance is helpful for initiating your research on Silvestrol aglycone (enantiomer). We eagerly await the publication of studies that will shed light on the specific biological activities of this compound.

Application Notes and Protocols for Silvestrol Aglycone (Enantiomer)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biological activity and experimental protocols related to the enantiomer of Silvestrol (B610840) aglycone, a potent inhibitor of protein translation. The information is intended to guide research and development efforts targeting the eIF4A helicase, a critical component of the translation initiation machinery.

Introduction

Silvestrol aglycone is the core structure of Silvestrol, a natural product isolated from the genus Aglaia. Like its parent compound, Silvestrol aglycone is a potent inhibitor of the DEAD-box RNA helicase eIF4A[1][2]. By clamping eIF4A onto specific mRNA transcripts, it stalls the translation initiation complex, leading to the inhibition of protein synthesis[1][2]. This activity is particularly effective against mRNAs with complex 5' untranslated regions (UTRs), which often encode for proteins involved in cell proliferation and survival, making it a compound of interest in cancer research. The biological activity of Silvestrol and its analogs is highly stereospecific, with the natural (-)-enantiomer being the biologically active form.